molecular formula C16H17N3O3 B2371719 (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 2035004-18-1

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B2371719
CAS RN: 2035004-18-1
M. Wt: 299.33
InChI Key: CWZRYFDPHPVZPL-WAYWQWQTSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms present, and their connectivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can be influenced by factors like the compound’s functional groups and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can often be predicted using computational chemistry tools .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Compounds with pyrrolidine and oxadiazole derivatives have been synthesized for potential biological activities. For instance, a study synthesized bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating significant antitumor activity against a range of cell lines, highlighting the therapeutic potential of such compounds (Maftei et al., 2013).

Molecular Design and Drug Development

  • The structural complexity and bioactive potential of oxadiazole derivatives have been leveraged in drug development. In a study, fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs were synthesized and evaluated for antimicrobial activity and cytotoxicity, demonstrating the role of these compounds in the development of new antimicrobials (Desai et al., 2016).

Antimicrobial and Antioxidant Properties

  • 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing oxadiazole derivatives have been studied for their antimicrobial and antioxidant activities. Certain hetero systems within these compounds demonstrated moderate activity against specific microorganisms, showing the potential of oxadiazole derivatives in antimicrobial applications (Anusevičius et al., 2015).

Chemical Characterization and Analysis

  • The structural and thermal properties of such compounds have been extensively studied. For example, Zn(II), Cd(II), and Cu(II) complexes with 1-(4-methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile were synthesized and characterized, showing potential applications in material science and molecular chemistry (Zaky & Fekri, 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological targets, like proteins or DNA .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can involve in vitro tests, animal studies, and clinical trials .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve developing new synthetic routes, studying the compound’s behavior in biological systems, or exploring its potential use in areas like medicine or materials science .

properties

IUPAC Name

(Z)-3-(3-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-4-2-3-12(9-14)5-6-15(20)19-8-7-13(10-19)16-17-11-22-18-16/h2-6,9,11,13H,7-8,10H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRYFDPHPVZPL-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\C(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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